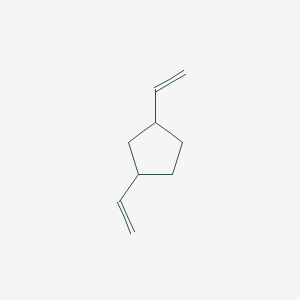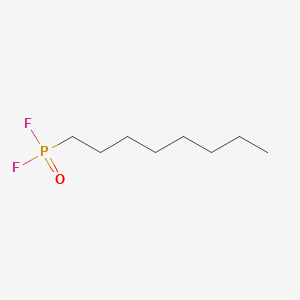
Octylphosphonic difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylphosphonic difluoride is an organophosphorus compound characterized by the presence of an octyl group attached to a phosphonic acid moiety, which is further substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octylphosphonic difluoride typically involves the fluorination of octylphosphonic acid or its derivatives. One common method is the reaction of octylphosphonic acid dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. Electrochemical fluorination is another method that can be employed, where the substrate is electrolyzed in the presence of hydrogen fluoride to achieve the desired fluorination .
Chemical Reactions Analysis
Types of Reactions: Octylphosphonic difluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form octylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Oxidizing or Reducing Agents: Depending on the specific reaction conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Octylphosphonic acid and hydrogen fluoride.
Scientific Research Applications
Octylphosphonic difluoride has several applications in scientific research:
Materials Science:
Organic Synthesis: Employed as a reagent for introducing phosphonic acid groups into organic molecules, which can be useful in the development of pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of octylphosphonic difluoride involves the reactivity of the phosphonic difluoride group. The fluorine atoms can be displaced by nucleophiles, leading to the formation of new phosphonic derivatives. This reactivity is exploited in various synthetic applications to introduce phosphonic acid groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Octylphosphonic Acid: Lacks the fluorine atoms and is less reactive in substitution reactions.
Octylphosphonic Acid Dichloride: Used as a precursor in the synthesis of octylphosphonic difluoride.
Other Alkylphosphonic Difluorides: Such as hexylphosphonic difluoride and dodecylphosphonic difluoride, which have different alkyl chain lengths and may exhibit different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of an octyl group and two fluorine atoms, which imparts distinct reactivity and properties compared to other phosphonic acid derivatives. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
14576-63-7 |
|---|---|
Molecular Formula |
C8H17F2OP |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-difluorophosphoryloctane |
InChI |
InChI=1S/C8H17F2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 |
InChI Key |
CHSBICSNCOHQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


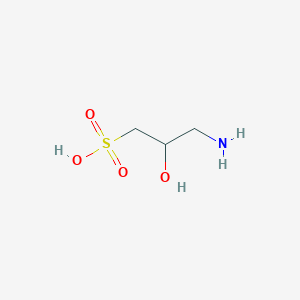
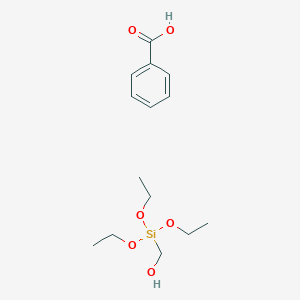
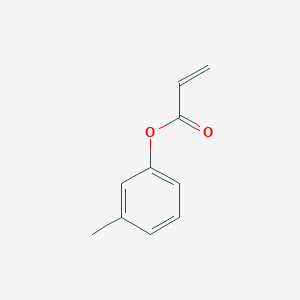

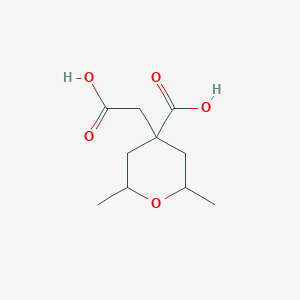
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
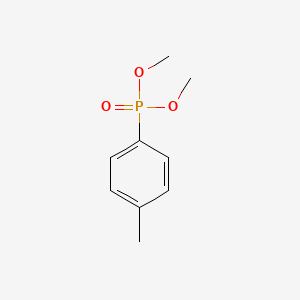
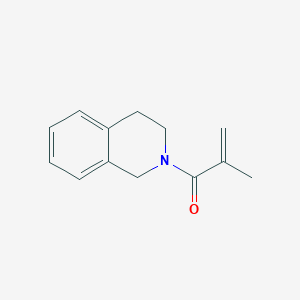
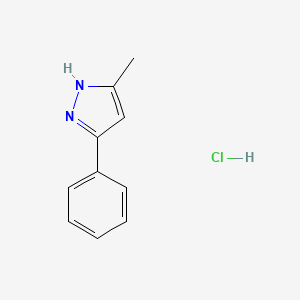

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

